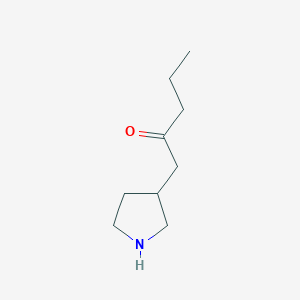
1,4-Diethyl-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethyl-4-piperidinol is an organic compound belonging to the piperidine family Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The compound this compound is characterized by the presence of two ethyl groups attached to the nitrogen atom and a hydroxyl group at the fourth position of the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diethyl-4-piperidinol can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diethyl-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidines with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1,4-Diethyl-4-piperidinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,4-Diethyl-4-piperidinol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxyl group and ethyl substituents play a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound, lacking the ethyl and hydroxyl substituents.
1,4-Dimethyl-4-piperidinol: Similar structure with methyl groups instead of ethyl groups.
4-Hydroxy-1-methylpiperidine: Contains a hydroxyl group and a single methyl group.
Uniqueness
1,4-Diethyl-4-piperidinol is unique due to the presence of two ethyl groups and a hydroxyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
1,4-diethylpiperidin-4-ol |
InChI |
InChI=1S/C9H19NO/c1-3-9(11)5-7-10(4-2)8-6-9/h11H,3-8H2,1-2H3 |
InChI-Schlüssel |
YCLSLDDPIKHKSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCN(CC1)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




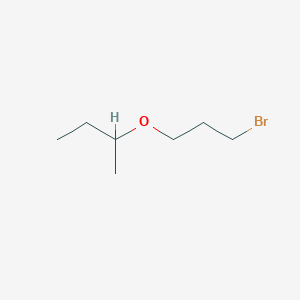


![Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine](/img/structure/B13163240.png)
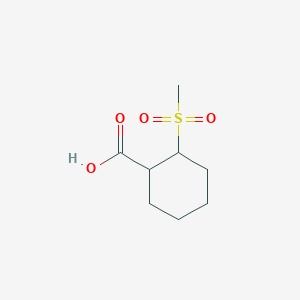
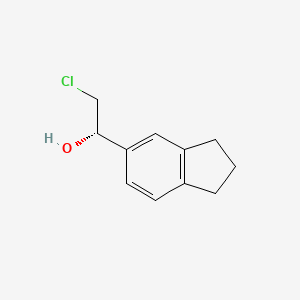
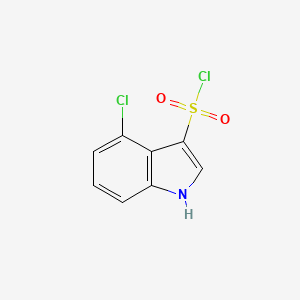

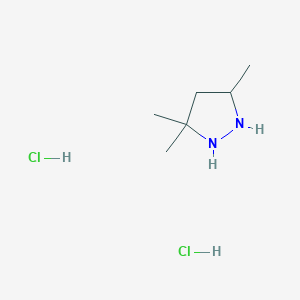
![tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate](/img/structure/B13163296.png)

